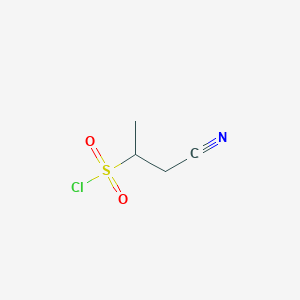
1-Cyanopropane-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyanopropane-2-sulfonyl chloride is an organic compound with the molecular formula C4H6ClNO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group (-SO2Cl) and a cyano group (-CN) attached to a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyanopropane-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-cyanopropane-2-thiol with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes. These methods utilize disulfides or thiols as starting materials and employ reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) for oxidative chlorination. Continuous flow protocols offer advantages such as improved safety, scalability, and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Cyanopropane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids.
Reduction Reactions: Reduction can yield sulfonyl hydrides
Common Reagents and Conditions
Substitution: Reactions with primary or secondary amines in the presence of organic or inorganic bases.
Oxidation: Utilization of oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Sulfonamides: Formed through substitution reactions with amines.
Sulfonic Acids: Resulting from oxidation reactions.
Sulfonyl Hydrides: Produced via reduction reactions
Scientific Research Applications
1-Cyanopropane-2-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyanopropane-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group (-SO2Cl) is highly reactive towards nucleophiles, facilitating the formation of sulfonamide bonds. This reactivity is exploited in various synthetic processes to introduce sulfonyl groups into target molecules. The cyano group (-CN) can also participate in nucleophilic addition reactions, further expanding the compound’s utility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-6-sulfonyl chloride
- (4-Cyanophenyl)methanesulfonyl chloride
- Pyridine-3-sulfonyl chloride
Uniqueness
1-Cyanopropane-2-sulfonyl chloride is unique due to the presence of both a cyano group and a sulfonyl chloride group on a propane backbone. This dual functionality allows for versatile reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C4H6ClNO2S |
|---|---|
Molecular Weight |
167.61 g/mol |
IUPAC Name |
1-cyanopropane-2-sulfonyl chloride |
InChI |
InChI=1S/C4H6ClNO2S/c1-4(2-3-6)9(5,7)8/h4H,2H2,1H3 |
InChI Key |
PIZQDRCMBCQJGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#N)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















